molecular formula C24H28N4O2 B11194972 2-(4-benzylpiperazin-1-yl)-6-methyl-5-(2-phenoxyethyl)pyrimidin-4(3H)-one

2-(4-benzylpiperazin-1-yl)-6-methyl-5-(2-phenoxyethyl)pyrimidin-4(3H)-one

Cat. No.: B11194972
M. Wt: 404.5 g/mol
InChI Key: CRXPKDBLIVBNOJ-UHFFFAOYSA-N
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Description

2-(4-BENZYLPIPERAZIN-1-YL)-6-METHYL-5-(2-PHENOXYETHYL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-(4-BENZYLPIPERAZIN-1-YL)-6-METHYL-5-(2-PHENOXYETHYL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative, which can be achieved through the reaction of piperazine with benzyl chloride under basic conditions.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with 2-phenoxyethyl bromide.

    Construction of the Dihydropyrimidinone Core: The final step involves the cyclization reaction to form the dihydropyrimidinone core. This can be achieved through a Biginelli reaction, where the piperazine derivative reacts with an aldehyde and urea under acidic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-(4-BENZYLPIPERAZIN-1-YL)-6-METHYL-5-(2-PHENOXYETHYL)-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-BENZYLPIPERAZIN-1-YL)-6-METHYL-5-(2-PHENOXYETHYL)-3,4-DIHYDROPYRIMIDIN-4-ONE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Research: It is used in the study of biological pathways and mechanisms, including its interaction with various receptors and enzymes.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BENZYLPIPERAZIN-1-YL)-6-METHYL-5-(2-PHENOXYETHYL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(4-BENZYLPIPERAZIN-1-YL)-6-METHYL-5-(2-PHENOXYETHYL)-3,4-DIHYDROPYRIMIDIN-4-ONE can be compared with other similar compounds, such as:

    Piperazine Derivatives: Compounds like N-Boc piperazine and its derivatives share structural similarities and are used in similar applications.

    Dihydropyrimidinone Compounds: Other dihydropyrimidinone compounds, such as those used in Biginelli reactions, have comparable chemical properties and applications.

The uniqueness of 2-(4-BENZYLPIPERAZIN-1-YL)-6-METHYL-5-(2-PHENOXYETHYL)-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-methyl-5-(2-phenoxyethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C24H28N4O2/c1-19-22(12-17-30-21-10-6-3-7-11-21)23(29)26-24(25-19)28-15-13-27(14-16-28)18-20-8-4-2-5-9-20/h2-11H,12-18H2,1H3,(H,25,26,29)

InChI Key

CRXPKDBLIVBNOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)CCOC4=CC=CC=C4

Origin of Product

United States

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